molecular formula C12H12Cl4N4O4S B11716362 Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Cat. No.: B11716362
M. Wt: 450.1 g/mol
InChI Key: VKRMTEOLIPNQNM-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of ethyl carbamate with 2,2,2-trichloroethyl chloroformate, followed by the introduction of the 2-chloro-4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amines.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has several scientific research applications:

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate
  • 2-Chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
  • 2,2,2-Trichloroethyl chloroformate

Uniqueness

Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12Cl4N4O4S

Molecular Weight

450.1 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(2-chloro-4-nitrophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C12H12Cl4N4O4S/c1-2-24-11(21)19-9(12(14,15)16)18-10(25)17-8-4-3-6(20(22)23)5-7(8)13/h3-5,9H,2H2,1H3,(H,19,21)(H2,17,18,25)

InChI Key

VKRMTEOLIPNQNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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